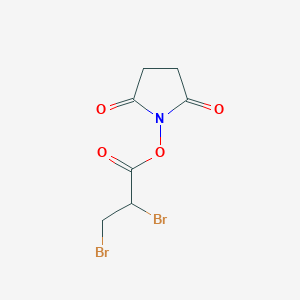
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H7Br2NO4 and a molecular weight of 328.94 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is functionalized with a 2,3-dibromopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,3-dibromopropanoyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 2,3-dihydroxypropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Substituted pyrrolidine-2,5-dione derivatives.
Reduction: 2,3-dihydroxypropyl pyrrolidine-2,5-dione.
Oxidation: Carboxylic acid derivatives of pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Explored for its antibacterial properties, especially against multidrug-resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis . This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death. The compound’s structure allows it to bind effectively to the active site of PBPs, blocking their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-2,3-dione: Known for its antibacterial properties against Pseudomonas aeruginosa.
N-substituted carboxylic acid imides: Compounds with similar structural features and biological activities.
Uniqueness
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is unique due to its dibromopropanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and enzyme inhibitors.
Eigenschaften
CAS-Nummer |
118790-78-6 |
|---|---|
Molekularformel |
C7H7Br2NO4 |
Molekulargewicht |
328.94 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
InChI-Schlüssel |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Synonyme |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















